molecular formula C7H18ClN3O2S B6600832 4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride CAS No. 53750-64-4

4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride

Cat. No.: B6600832
CAS No.: 53750-64-4
M. Wt: 243.76 g/mol
InChI Key: DQDUBIWVBMVLSQ-UHFFFAOYSA-N
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Description

“(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid” is a nitrogen-containing heterocyclic compound featuring a partially saturated pyridine ring (tetrahydropyridine) with a phosphonic acid (–PO$3$H$2$) group at the 4-position. The tetrahydropyridine ring introduces conformational flexibility due to its single double bond (between positions 5 and 6), distinguishing it from fully aromatic pyridine derivatives. The compound’s molecular formula is C$5$H${10}$NO$_3$P, with a molecular weight of 163.11 g/mol.

Properties

IUPAC Name

4-(2-aminoethyl)piperidine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c8-4-1-7-2-5-10(6-3-7)13(9,11)12;/h7H,1-6,8H2,(H2,9,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDUBIWVBMVLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to function as an enzyme inhibitor and receptor modulator.

Case Study: TAAR1 Modulation

A study explored the synthesis of analogs based on the 4-(2-aminoethyl)piperidine core for modulating trace amine-associated receptor 1 (TAAR1). One compound exhibited a promising EC50_{50} value of 0.507 μM, indicating its potential for therapeutic applications in conditions such as schizophrenia .

Biological Research Applications

The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions. Its sulfonamide group is known for its ability to form strong interactions with active sites of enzymes.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

Industrial Applications

In addition to its use in pharmaceuticals, this compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications. Its versatility allows for modifications that can lead to the development of novel compounds with unique properties.

Recent Advances and Future Directions

Recent literature highlights ongoing research into the modification of this compound to enhance its efficacy and selectivity towards specific biological targets. The potential for developing new therapeutic agents based on its structure is significant, particularly in the fields of cancer therapy and neurological disorders .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally analogous phosphonic acid derivatives is essential. Below, we focus on [(1R)-3-[acetyl(hydroxy)amino]-1-(pyridin-4-yl)propyl]phosphonic acid (FOB) , a compound with documented structural and physicochemical data.

Table 1: Structural and Physicochemical Comparison

Property (1,2,3,6-Tetrahydropyridin-4-yl)phosphonic Acid [(1R)-3-[Acetyl(hydroxy)amino]-1-(pyridin-4-yl)propyl]phosphonic Acid (FOB)
Molecular Formula C$5$H${10}$NO$_3$P C${10}$H${15}$N$2$O$5$P
Molecular Weight 163.11 g/mol 274.21 g/mol
Ring System Partially saturated (tetrahydropyridine) Aromatic (pyridine)
Chiral Centers 0 (assuming planar substituents) 1
Key Functional Groups Phosphonic acid, secondary amine (in ring) Phosphonic acid, acetyl(hydroxy)amino, pyridine
Atom Count 20 (estimated) 33
Aromatic Bonds 0 6

Key Differences and Implications:

Ring Saturation :

  • The tetrahydropyridine ring in the target compound introduces flexibility and reduced aromaticity compared to FOB’s rigid pyridine ring. This may enhance solubility in polar solvents and alter binding modes in biological systems.

Substituent Complexity: FOB features a branched propyl chain with an acetyl(hydroxy)amino group, contributing to higher molecular weight (274.21 vs. 163.11 g/mol) and steric bulk. The target compound’s simpler structure may favor membrane permeability or metabolic stability.

Chirality :

  • FOB’s single chiral center enables stereospecific interactions, whereas the target compound’s lack of chirality (as inferred) suggests broader conformational adaptability.

Functional Diversity: Both compounds share a phosphonic acid group, which confers strong metal-chelating properties.

Research Findings and Implications

  • Electronic Properties : The aromatic pyridine in FOB likely enhances π-π stacking interactions, whereas the tetrahydropyridine’s partial saturation may reduce such effects but increase nucleophilicity at the amine site.
  • Biological Activity : FOB’s complex side chain and chiral center suggest specificity in biological targeting (e.g., enzyme active sites), while the target compound’s simplicity may favor broader reactivity or scaffold modification.
  • Synthetic Accessibility : The target compound’s smaller size and lack of stereocenters could simplify synthesis and scale-up compared to FOB.

Areas for Further Research:

  • Experimental validation of solubility, stability, and binding affinities.
  • Computational modeling (e.g., DFT studies ) to predict electronic profiles and interaction mechanisms.
  • Exploration of biomedical applications, leveraging the phosphonic acid moiety for metalloenzyme inhibition or antiviral activity.

Biological Activity

4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride, commonly referred to as AEPSH, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of AEPSH, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

AEPSH is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 53750-64-4

The compound features a piperidine ring with an aminoethyl side chain and a sulfonamide group, which contributes to its biological activity.

The biological activity of AEPSH can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases : AEPSH has been studied for its inhibitory effects on various isoforms of carbonic anhydrases (CAs), particularly hCA II, hCA IX, and hCA XII. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Inhibitors like AEPSH can potentially be used in treating conditions such as glaucoma and cancer .
  • Anti-inflammatory Properties : Research indicates that AEPSH exhibits anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases. Its mechanism may involve modulation of inflammatory pathways, although specific targets remain to be fully elucidated .
  • Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. AEPSH may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide antibiotics .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving AEPSH:

Activity Effect Observed Reference
Inhibition of hCA IIModerate inhibition with IC50 values around 100 µM
Anti-inflammatory effectsReduction in inflammatory markers in vitro
Antimicrobial activityEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Carbonic Anhydrase Inhibition : A study evaluating various sulfonamides, including AEPSH, demonstrated its selective inhibition of hCA IX over hCA I and II. This selectivity is beneficial for targeting cancer cells that overexpress hCA IX .
  • Anti-inflammatory Effects : In a model of acute inflammation, AEPSH administration resulted in a significant decrease in edema formation and pro-inflammatory cytokine levels. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
  • Antimicrobial Evaluation : AEPSH was tested against a panel of bacterial strains, showing notable efficacy against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial folate synthesis underlines its potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(2-aminoethyl)piperidine-1-sulfonamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonamide formation : Reacting piperidine derivatives with sulfonylating agents (e.g., sulfonyl chlorides) under anhydrous conditions.
  • Aminoethyl group introduction : Alkylation or reductive amination to attach the 2-aminoethyl moiety.
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity .
  • Example conditions: Use of dichloromethane as a solvent, triethylamine as a base, and controlled temperatures (0–25°C) to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • Elemental Analysis : Confirms stoichiometry of C, H, N, and S .

Q. How can researchers assess the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays :
  • Enzyme inhibition : Kinetic studies (e.g., IC₅₀ determination) using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) for affinity measurement.
  • Cell-based assays : Cytotoxicity screening (MTT assay) and functional readouts (e.g., cAMP modulation).
  • Controls : Include known inhibitors/agonists (e.g., histamine receptor antagonists for related piperidine derivatives) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Storage : In airtight containers under nitrogen, protected from light and moisture .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways.
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., palladium on carbon for reductions).
  • Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions.
  • Example: ICReDD’s approach combines quantum mechanics and information science to reduce trial-and-error steps .

Q. How to resolve contradictions in reported biological activity data for piperidine sulfonamide derivatives?

  • Methodological Answer :

  • Comparative structural analysis : Use X-ray crystallography or molecular docking to identify key binding motifs.
  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and receptor affinity) .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH optimization : Buffers (e.g., phosphate buffer at pH 7.4) to prevent hydrolysis of the sulfonamide group.
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • Chelating agents : Add EDTA to mitigate metal-catalyzed degradation .

Q. How to design derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • Lipophilicity tuning : Introduce fluorine atoms or methyl groups to optimize logP values (target range: 2–3).
  • P-glycoprotein evasion : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2).
  • In silico models : Use BBB prediction tools (e.g., SwissADME) to prioritize candidates .

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